molecular formula C23H32O2 B1676145 Medrogestone CAS No. 977-79-7

Medrogestone

货号: B1676145
CAS 编号: 977-79-7
分子量: 340.5 g/mol
InChI 键: HCFSGRMEEXUOSS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

甲孕酮是一种合成孕激素,也称为孕激素,它模拟天然激素孕酮的作用。它主要用于更年期激素治疗和妇科疾病的治疗。 甲孕酮以其口服活性而闻名,自 20 世纪 60 年代问世以来,它已在各种治疗应用中得到应用 .

化学反应分析

甲孕酮会发生各种化学反应,包括:

科学研究应用

甲孕酮因其在以下方面的应用而得到广泛研究:

相似化合物的比较

甲孕酮类似于其他合成孕激素,如醋酸甲孕酮和炔诺酮。 它以其口服活性以及与孕激素受体的特异性结合亲和力而独一无二 . 与其他一些孕激素不同,甲孕酮的抗雄激素、糖皮质激素和抗盐皮质激素活性较弱 . 类似的化合物包括:

  • 醋酸甲孕酮
  • 炔诺酮
  • 左炔诺孕酮
  • 地屈孕酮

甲孕酮独特的特性使其成为临床和研究环境中宝贵的化合物。

生物活性

Medrogestone is a synthetic progestogen, primarily recognized for its role as an agonist of the progesterone receptor. This compound exhibits a range of biological activities, influencing various physiological processes. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological effects, potential risks associated with its use, and findings from relevant studies.

Pharmacological Properties

Mechanism of Action:
this compound acts primarily through the progesterone receptor, mimicking the effects of natural progesterone. Its biological activities include:

  • Antigonadotropic Effects: this compound inhibits gonadotropin release, which can affect ovarian function and menstrual cycles.
  • Weak Antiandrogen Activity: It has been shown to inhibit 5α-reductase in vitro, potentially reducing testosterone levels in certain tissues .
  • Inhibition of Steroidogenesis: this compound inhibits 3β-hydroxysteroid dehydrogenase/Δ5-4 isomerase activity in vitro, affecting the conversion of pregnenolone to progesterone and other steroid hormones .

Pharmacokinetics:
Upon oral administration, this compound is rapidly absorbed with nearly 100% bioavailability. The peak plasma concentrations are reached within a few hours, with an elimination half-life ranging from 35 to 36 hours. Approximately 90% of this compound is bound to serum albumin, with minor binding to corticosteroid-binding globulin and sex hormone-binding globulin .

Risk of Intracranial Meningioma

Recent studies have raised concerns regarding the long-term use of this compound and its association with an increased risk of intracranial meningioma. A national case-control study involving over 100,000 women found that prolonged use (≥12 months) of this compound was linked to a significant increase in meningioma risk:

  • Odds Ratio (OR): The odds ratio for developing meningioma among users of this compound was reported as 3.49 (95% CI: 2.38 to 5.10), indicating more than three times the risk compared to non-users .

This finding emphasizes the need for careful consideration when prescribing this compound, particularly for extended periods.

Other Biological Effects

This compound has been evaluated for various biological effects beyond its progestogenic activity:

  • Electrolyte Metabolism: In animal studies, this compound exhibited some anti-aldosterone properties at specific doses but did not significantly alter water or electrolyte excretion in saline-loaded adrenalectomized rats .
  • Anti-inflammatory Properties: this compound did not demonstrate significant anti-inflammatory effects in standard assays such as the cotton pellet granuloma test .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

Study FocusFindings
Pharmacological MechanismAgonist of progesterone receptor; weak antiandrogen activity; inhibits steroidogenesis
Risk of MeningiomaIncreased risk associated with prolonged use (OR = 3.49) in a large case-control study
Electrolyte MetabolismMinimal effects on water and electrolyte excretion; some anti-aldosterone properties noted
Anti-inflammatory ActivityNo significant anti-inflammatory effects observed in granuloma assays

属性

IUPAC Name

17-acetyl-6,10,13,17-tetramethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O2/c1-14-12-17-18(21(3)9-6-16(25)13-20(14)21)7-11-23(5)19(17)8-10-22(23,4)15(2)24/h12-13,17-19H,6-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFSGRMEEXUOSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CCC3(C2CCC3(C)C(=O)C)C)C4(C1=CC(=O)CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

977-79-7
Record name Metrogestone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123018
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Medrogestone
Reactant of Route 2
Medrogestone
Reactant of Route 3
Medrogestone
Reactant of Route 4
Medrogestone
Reactant of Route 5
Medrogestone
Reactant of Route 6
Medrogestone

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。